molecular formula C21H19FN2O2 B11359977 2-ethoxy-N-(4-fluorobenzyl)-N-(pyridin-2-yl)benzamide

2-ethoxy-N-(4-fluorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11359977
M. Wt: 350.4 g/mol
InChI Key: MRBHUIXCEITFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is a benzamide derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and a pyridinyl group attached to a benzamide core. Its molecular formula is C21H20FN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE typically involves the condensation of 2-ethoxybenzoic acid with 4-fluorobenzylamine and 2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-ethoxybenzoic acid derivatives.

    Reduction: Formation of 2-ethoxy-N-[(4-aminophenyl)methyl]-N-(pyridin-2-yl)benzamide.

    Substitution: Formation of 2-ethoxy-N-[(4-substituted phenyl)methyl]-N-(pyridin-2-yl)benzamide.

Scientific Research Applications

2-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-chloro-2-ethoxy-N-[(4-fluorophenyl)methyl]morpholin-2-ylmethylbenzamide: Shares a similar benzamide core but with different substituents.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a pyridine ring.

Uniqueness

2-ETHOXY-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ethoxy, fluorophenyl, and pyridinyl groups contribute to its versatility and potential in various research applications .

Properties

Molecular Formula

C21H19FN2O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-ethoxy-N-[(4-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H19FN2O2/c1-2-26-19-8-4-3-7-18(19)21(25)24(20-9-5-6-14-23-20)15-16-10-12-17(22)13-11-16/h3-14H,2,15H2,1H3

InChI Key

MRBHUIXCEITFNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.